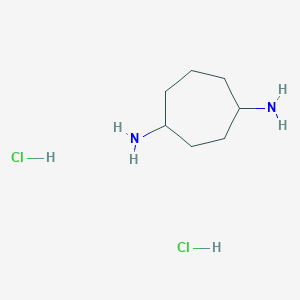
Cycloheptane-1,4-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Cycloheptane-1,4-diamine; dihydrochloride has been studied for its crystal structure. Dunitz and Strickler (1965) found that crystals of 1,4-trans-diaminocyclohexane dihydrochloride are monoclinic, with specific dimensions and a mean CCC-angle in the cyclohexane ring of 110.7° (Dunitz & Strickler, 1965).
Application in Fluorinated Compounds
Khalil, Stephens, and Tatlow (1983) explored the application of cycloheptane in the synthesis of polyfluoro-compounds. Their study involved reactions of cycloheptane with cobalt(III) fluoride, leading to various fluorinated derivatives (Khalil, Stephens, & Tatlow, 1983).
Liquid-Crystalline Properties
Research by Karamysheva et al. (1991) demonstrated the synthesis of liquid-crystalline alicyclic compounds, specifically 1,4-disubstituted cycloheptane derivatives. They compared the physicochemical and electrooptical characteristics of these compounds with analogs in the cyclopentane and cyclohexane series (Karamysheva et al., 1991).
Antidepressant-like Properties
Duarte et al. (2007) investigated the antidepressant-like effect of 4-amine derivatives of dibenzocycloheptane, revealing potential clinical interest for these compounds (Duarte et al., 2007).
Synthesis of Polyamides and Polyimides
Li et al. (2009) synthesized organic-soluble polyamides containing cyclohexane moieties, demonstrating their potential for creating transparent, strong, and flexible films with specific properties (Li et al., 2009). Similarly, Yang et al. (2004) synthesized organosoluble polyimides based on cyclohexane, highlighting their excellent solubility and thermal stability (Yang et al., 2004).
Metal Complex Synthesis and Characterization
Dolaz et al. (2009) synthesized and characterized metal complexes involving N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, revealing insights into the electrochemical properties of these complexes (Dolaz et al., 2009).
Application in Higher Order Tubular Constructs
Hanessian et al. (2008) used trans (1R,2R)-diaminocyclohexane to anchor two N-protected tripeptides, leading to the formation of helical open-ended tubular superstructures. This work illustrates the versatility of cycloheptane derivatives in constructing complex molecular structures (Hanessian et al., 2008).
Safety and Hazards
Cycloheptane-1,4-diamine;dihydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and taking precautionary measures against static discharges .
Eigenschaften
IUPAC Name |
cycloheptane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-2-1-3-7(9)5-4-6;;/h6-7H,1-5,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXASROMNRCXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
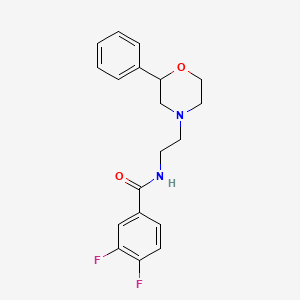
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)
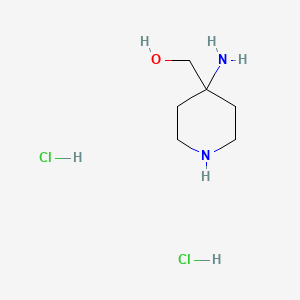
![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)

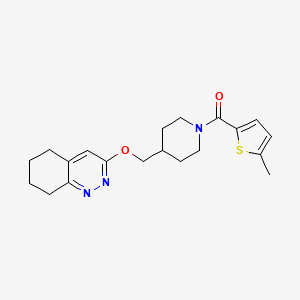

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2435497.png)
![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)
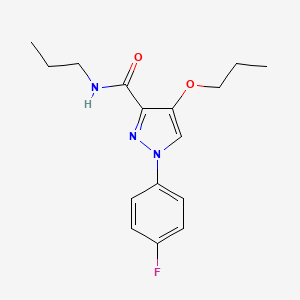
![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)
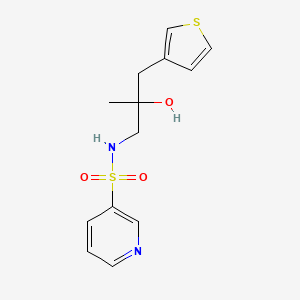
![3-(2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2435507.png)
